Uplarafenib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

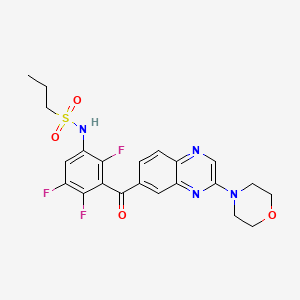

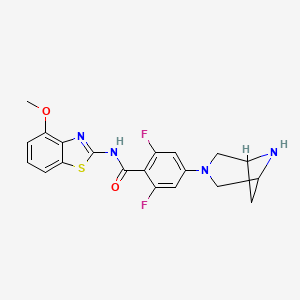

Uplarafenib is a small molecule inhibitor primarily developed to target malignancies with specific genetic mutations, particularly in the BRAF gene. It is a potent BRAF inhibitor with significant antitumor activity, making it a promising candidate in oncology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uplarafenib involves multiple steps, starting with the preparation of the core quinoxaline structure. The key steps include:

Formation of the quinoxaline core: This is typically achieved through the condensation of an o-phenylenediamine with a diketone.

Functionalization: Introduction of the morpholine ring and trifluoromethyl groups through nucleophilic substitution reactions.

Final coupling: The final step involves coupling the quinoxaline derivative with a sulfonamide group to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to ensure high yield and purity. The process typically involves:

Batch reactions: Conducting the synthesis in large reactors with precise control over reaction parameters.

Purification: Using techniques like crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Uplarafenib undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the quinoxaline core or other functional groups.

Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halides, amines, and alcohols are used under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .

Scientific Research Applications

Uplarafenib has a wide range of scientific research applications, particularly in the field of oncology. Its primary use is in the treatment of cancers with BRAF mutations, such as melanoma, colorectal cancer, and thyroid cancer. The compound has shown significant anti-tumor activity in early-phase clinical trials and is currently undergoing advanced-stage trials .

In addition to its use in cancer treatment, this compound is also used in research to study the MAPK/ERK signaling pathway, which plays a crucial role in cell growth, differentiation, and survival. By inhibiting the BRAF protein, this compound helps researchers understand the molecular mechanisms underlying cancer progression and develop targeted therapies .

Mechanism of Action

Uplarafenib exerts its effects by selectively inhibiting the activity of the BRAF protein. The BRAF gene encodes a protein that is a key component of the MAPK/ERK signaling pathway. Mutations in the BRAF gene, particularly the V600E mutation, lead to the constitutive activation of this pathway, resulting in uncontrolled cell proliferation and tumor growth.

This compound binds to the ATP-binding site of the mutant BRAF protein, inhibiting its kinase activity. This disruption of the downstream signaling cascade leads to cell cycle arrest and apoptosis (programmed cell death) of cancer cells harboring the BRAF mutation. This targeted approach minimizes damage to normal cells and reduces off-target effects .

Comparison with Similar Compounds

Similar Compounds

Sorafenib: A multikinase inhibitor targeting Raf-1, B-Raf, VEGFR, and PDGFR.

Regorafenib: An orally active, multi-targeted receptor tyrosine kinase inhibitor.

Dabrafenib: A Raf inhibitor targeting C-Raf and B-RafV600E.

Vemurafenib: A selective B-Raf inhibitor used for BRAF V600E mutation-positive melanoma.

Uniqueness of Uplarafenib

This compound stands out due to its high specificity for the BRAF V600E mutation and its potent antitumor activity. Unlike some other inhibitors, this compound has shown a favorable safety profile and significant efficacy in early clinical trials. Its ability to selectively target the mutant BRAF protein while minimizing collateral damage to normal cells makes it a valuable addition to the arsenal of targeted cancer therapies .

Properties

CAS No. |

1425485-87-5 |

|---|---|

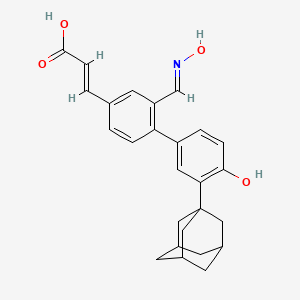

Molecular Formula |

C22H21F3N4O4S |

Molecular Weight |

494.5 g/mol |

IUPAC Name |

N-[2,4,5-trifluoro-3-(3-morpholin-4-ylquinoxaline-6-carbonyl)phenyl]propane-1-sulfonamide |

InChI |

InChI=1S/C22H21F3N4O4S/c1-2-9-34(31,32)28-17-11-14(23)20(24)19(21(17)25)22(30)13-3-4-15-16(10-13)27-18(12-26-15)29-5-7-33-8-6-29/h3-4,10-12,28H,2,5-9H2,1H3 |

InChI Key |

HAYBWDINAFTFCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC(=C(C(=C1F)C(=O)C2=CC3=NC(=CN=C3C=C2)N4CCOCC4)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)

![(2R)-2-[(3S,5R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854847.png)

![2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)

![3-(3-hydroxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B10854862.png)

![N-[[3-[2-(benzylamino)ethyl]-1H-indol-2-yl]methyl]cycloheptanamine;dihydrochloride](/img/structure/B10854900.png)

![N-[(1r,3R,5S,7R)-3,5-dimethyltricyclo[3.3.1.1~3,7~]decane-1-carbonyl]-D-phenylalanine](/img/structure/B10854902.png)